4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine

Catalog No.
S800651
CAS No.
149692-82-0
M.F
C12H15N3
M. Wt
201.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine

CAS Number

149692-82-0

Product Name

4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine

IUPAC Name

3-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

InChI

InChI=1S/C12H15N3/c1-2-10-11(8-15-12(10)14-5-1)9-3-6-13-7-4-9/h1-2,5,8-9,13H,3-4,6-7H2,(H,14,15)

InChI Key

OUNKWLVIJBPPIF-UHFFFAOYSA-N

SMILES

C1CNCCC1C2=CNC3=C2C=CC=N3

Canonical SMILES

C1CNCCC1C2=CNC3=C2C=CC=N3

Isomeric SMILES

C1CNCCC1C2=CN=C3C2=CC=CN3
  • Medicinal Chemistry: The core structures of both the piperidine and pyrrolo[2,3-b]pyridine moieties are present in numerous bioactive molecules. Research efforts might focus on investigating whether 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine exhibits any interesting biological properties itself, or if it can serve as a scaffold for the development of new drugs [].

4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine is a chemical compound characterized by its unique structure, which includes a piperidine ring and a pyrrolo[2,3-b]pyridine moiety. This compound is represented by the molecular formula C12H15N3C_{12}H_{15}N_3 and has a molecular weight of approximately 201.27 g/mol. The pyrrolo[2,3-b]pyridine structure is notable for its fused ring system, which contributes to the compound's biological activity and potential therapeutic applications.

Typical of nitrogen-containing heterocycles. Common reactions include:

  • Nucleophilic substitutions: The nitrogen atoms in the piperidine or pyrrolo rings can participate in nucleophilic substitution reactions.
  • Electrophilic aromatic substitution: The aromatic nature of the pyrrolo ring allows for electrophilic substitutions, which can modify the compound's properties.
  • Hydrogenation: The double bonds within the pyrrolo ring can be hydrogenated under appropriate conditions to yield saturated derivatives.

These reactions enhance its versatility in medicinal chemistry and material science applications .

Research indicates that 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine exhibits significant biological activity, particularly as an inhibitor of specific kinases. For instance, compounds related to this structure have shown effectiveness in inhibiting protein kinase B (Akt), which is crucial in various signaling pathways involved in cell growth and metabolism . The selectivity and potency of these compounds make them potential candidates for cancer treatment and other diseases linked to dysregulated kinase activity.

Several synthesis methods for 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine have been reported:

  • Cyclization Reactions: Starting from appropriate piperidine derivatives and pyrrole-based precursors, cyclization can be achieved through heating or catalytic methods.
  • Multi-step Synthesis: This involves forming the piperidine ring first and subsequently introducing the pyrrolo moiety through condensation reactions.
  • Functional Group Transformations: Existing functional groups on piperidine or pyrrolo derivatives can be modified to yield the desired compound through standard organic transformations .

The primary applications of 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine lie in medicinal chemistry, particularly in drug development targeting kinase-related pathways. Its potential uses include:

  • Cancer Therapy: As a selective inhibitor of protein kinases involved in oncogenic signaling pathways.
  • Neuropharmacology: Investigating its effects on neurological disorders due to its ability to cross the blood-brain barrier.
  • Biochemical Research: Serving as a tool compound for studying kinase functions and signaling pathways .

Interaction studies of 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine have demonstrated its binding affinity for various kinases. Notably, it has shown high selectivity for protein kinase B over other kinases like protein kinase A. These studies often employ techniques such as X-ray crystallography and surface plasmon resonance to elucidate binding mechanisms and affinities .

Several compounds share structural similarities with 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine, including:

Compound NameStructureKey Characteristics
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidineStructureSelective Akt inhibitor with good oral bioavailability
6-Methyl-1H-pyrrolo[2,3-b]pyridinStructureExhibits similar kinase inhibition properties
3-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridineStructureRelated structure with potential neuropharmacological activity

These compounds highlight the uniqueness of 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine through its specific interactions with protein kinases and its distinct pharmacological profile .

XLogP3

1.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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